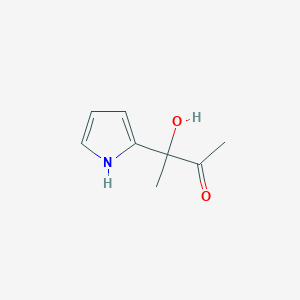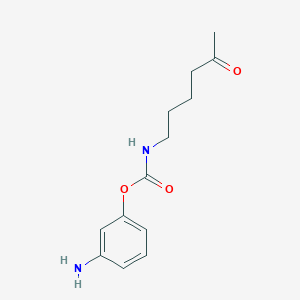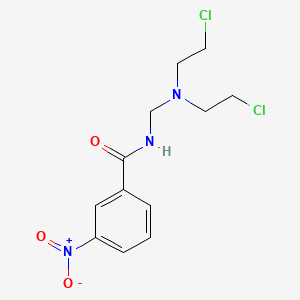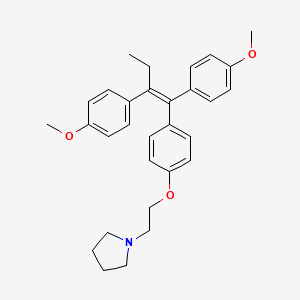
Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)- is an organic compound that belongs to the class of diazonium salts These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring The specific structure of Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)- includes a benzene ring substituted with a methyl group at the 3-position and a pyrrolidinyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)- typically involves the diazotization of an aromatic amine. The process begins with the preparation of the corresponding aromatic amine, 3-methyl-4-(1-pyrrolidinyl)aniline. This amine is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt .
Industrial Production Methods
In an industrial setting, the production of diazonium salts like Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)- is carried out in large-scale reactors with precise control over temperature and pH. The aromatic amine is dissolved in an acidic medium, and sodium nitrite is added slowly to ensure the controlled formation of the diazonium salt. The reaction mixture is maintained at low temperatures to prevent decomposition of the diazonium compound .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)- undergoes a variety of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, cyanides, and hydroxides through Sandmeyer reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.
Azo Coupling: Phenols or aromatic amines in alkaline conditions.
Reduction: Sodium sulfite or hypophosphorous acid.
Major Products Formed
Substitution: Aryl halides, aryl cyanides, and phenols.
Coupling: Azo dyes.
Reduction: Aromatic amines.
Applications De Recherche Scientifique
Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)- primarily involves the formation of a highly reactive diazonium ion. This ion can undergo various substitution reactions, where the diazonium group is replaced by other nucleophiles. The reactivity of the diazonium ion is attributed to the excellent leaving group ability of nitrogen gas (N₂), which is released during the reaction . This makes the diazonium ion a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)- can be compared with other diazonium salts and pyrrolidine derivatives:
Propriétés
Numéro CAS |
33622-76-3 |
|---|---|
Formule moléculaire |
C11H14N3+ |
Poids moléculaire |
188.25 g/mol |
Nom IUPAC |
3-methyl-4-pyrrolidin-1-ylbenzenediazonium |
InChI |
InChI=1S/C11H14N3/c1-9-8-10(13-12)4-5-11(9)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3/q+1 |
Clé InChI |
ADOGRHNJEKVFAC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)[N+]#N)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Bicyclo[2.2.1]heptane-2,3-diyl dimethanesulfonate](/img/structure/B14674676.png)
![N-Ethyl-N'-{4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}urea](/img/structure/B14674680.png)
![14,15-dimethoxy-2,10,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),12,14,16-tetraen-11-one](/img/structure/B14674692.png)


![1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14674714.png)



![3-[2-(3-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B14674737.png)

